molecular formula C8H12O B14754094 7-Oxatricyclo[4.3.0.0~3,9~]nonane CAS No. 608-20-8

7-Oxatricyclo[4.3.0.0~3,9~]nonane

Cat. No.: B14754094
CAS No.: 608-20-8
M. Wt: 124.18 g/mol
InChI Key: JODKUNQXMKRBTM-UHFFFAOYSA-N
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Description

7-Oxatricyclo[4300~3,9~]nonane is a unique tricyclic ether compound It is characterized by its three-ring structure, which includes an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 7-Oxatricyclo[4.3.0.0~3,9~]nonane involves the ultraviolet irradiation of Δ2-cyclohexenylacetaldehyde in a degassed pentane solution. This reaction yields this compound, which can then be converted into exo-bicyclo[3.2.1]octan-8-ol by refluxing with ethereal lithium aluminium hydride .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis methods used in laboratory settings can potentially be scaled up for industrial applications. The use of ultraviolet irradiation and specific reagents like lithium aluminium hydride are crucial for the production process.

Chemical Reactions Analysis

Types of Reactions

7-Oxatricyclo[4.3.0.0~3,9~]nonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions, such as the conversion to exo-bicyclo[3.2.1]octan-8-ol using lithium aluminium hydride, are common.

    Substitution: The compound can undergo substitution reactions, particularly involving the oxygen atom in its structure.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Oxatricyclo[4.3.0.0~3,9~]nonane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Oxatricyclo[4.3.0.0~3,9~]nonane involves its ability to undergo various chemical reactions due to its unique tricyclic structure. The oxygen atom in the compound plays a crucial role in its reactivity, allowing it to participate in oxidation, reduction, and substitution reactions. The molecular targets and pathways involved in these reactions are primarily determined by the specific reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Oxatricyclo[4.3.0.0~3,9~]nonane is unique due to its specific tricyclic structure and the presence of an oxygen atom, which significantly influences its chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a valuable compound for research and industrial applications.

Properties

CAS No.

608-20-8

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

7-oxatricyclo[4.3.0.03,9]nonane

InChI

InChI=1S/C8H12O/c1-2-8-6-3-5(1)7(6)4-9-8/h5-8H,1-4H2

InChI Key

JODKUNQXMKRBTM-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3CC1C3CO2

Origin of Product

United States

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